(R)-flufenprox
Description
(R)-Flufenprox is a synthetic pyrethroid insecticide characterized by its unique stereochemistry at the C1 position of the acyl moiety, where the R configuration is critical for its bioactivity . Its IUPAC name is rac-1-(4-chlorophenoxy)-3-{[(2R)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl}benzene (C24H22ClF3O3) . As a fourth-generation nonester pyrethroid, it exhibits enhanced photostability and neurotoxic effects against lepidopteran pests . Its mechanism involves disrupting voltage-gated sodium channels in insect neurons, leading to paralysis and death .
Properties
Molecular Formula |
C24H22ClF3O3 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-chloro-4-[3-[[(2R)-2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3/t23-/m0/s1 |
InChI Key |
RURQAJURNPMSSK-QHCPKHFHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Esfenvalerate
- Structural Similarities: Both (R)-flufenprox and esfenvalerate contain a trifluoromethyl group and a phenoxybenzyl backbone. However, esfenvalerate has an S configuration at C1, whereas (R)-flufenprox adopts the R configuration, a rare feature among pyrethroids .
- Activity Spectrum :
- Stability : (R)-Flufenprox demonstrates superior photostability compared to esfenvalerate, making it suitable for outdoor applications .
Cypermethrin
- Structural Differences: Cypermethrin lacks the trifluoromethyl group but includes a cyano substituent at the α-carbon.
- Generational Classification : Cypermethrin is a second-generation pyrethroid with mixed cis-trans isomers, resulting in variable efficacy and lower photostability .
- Target Pests : While cypermethrin targets a broader range of pests (e.g., aphids, mites), (R)-flufenprox is specialized for lepidopterans .
Fluvalinate (Tau-Fluvalinate)
- Functional Similarity : Both compounds are used in agricultural and veterinary pest control .
- Chirality : Tau-fluvalinate has a cis configuration , enhancing its acaricidal activity against mites, whereas (R)-flufenprox’s R configuration optimizes lepidopteran toxicity .
- Environmental Persistence : (R)-Flufenprox degrades faster in soil, reducing ecological residue risks compared to fluvalinate .
Comparative Data Table
| Parameter | (R)-Flufenprox | Esfenvalerate | Cypermethrin | Tau-Fluvalinate |
|---|---|---|---|---|
| Chemical Class | Nonester pyrethroid | Ester pyrethroid | Ester pyrethroid | Ester pyrethroid |
| Generation | 4th | 3rd | 2nd | 3rd |
| Key Substituent | Trifluoromethyl | α-Cyano | α-Cyano | Chlorine |
| Chirality (C1) | R configuration | S configuration | Mixed isomers | Cis configuration |
| Primary Target Pests | Lepidoptera | Lepidoptera, Diptera | Aphids, Mites | Mites, Bees |
| Photostability | High | Moderate | Low | Moderate |
| Half-Life in Soil | 7–14 days | 10–30 days | 30–60 days | 20–40 days |
| Mammalian Toxicity | Low (LD50 >5000 mg/kg) | Moderate (LD50 300 mg/kg) | High (LD50 250 mg/kg) | Low (LD50 4500 mg/kg) |
Research Findings and Mechanistic Insights
- Chirality-Activity Relationship : The R configuration in (R)-flufenprox enhances binding to insect sodium channels, whereas S isomers (common in most pyrethroids) favor mammalian off-target effects .
- Resistance Management : (R)-Flufenprox shows lower cross-resistance in pyrethroid-resistant pests compared to cypermethrin, attributed to its unique stereochemistry .
- Synergistic Formulations: Combinations with neonicotinoids (e.g., imidacloprid) improve efficacy against resistant Helicoverpa armigera strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
